5-Butyl-1H-benzo[d][1,2,3]triazole 5-Butyl-1H-benzo[d][1,2,3]triazole
Brand Name: Vulcanchem
CAS No.: 3663-24-9
VCID: VC5476316
InChI: InChI=1S/C10H13N3/c1-2-3-4-8-5-6-9-10(7-8)12-13-11-9/h5-7H,2-4H2,1H3,(H,11,12,13)
SMILES: CCCCC1=CC2=NNN=C2C=C1
Molecular Formula: C10H13N3
Molecular Weight: 175.235

5-Butyl-1H-benzo[d][1,2,3]triazole

CAS No.: 3663-24-9

Cat. No.: VC5476316

Molecular Formula: C10H13N3

Molecular Weight: 175.235

* For research use only. Not for human or veterinary use.

5-Butyl-1H-benzo[d][1,2,3]triazole - 3663-24-9

Specification

CAS No. 3663-24-9
Molecular Formula C10H13N3
Molecular Weight 175.235
IUPAC Name 5-butyl-2H-benzotriazole
Standard InChI InChI=1S/C10H13N3/c1-2-3-4-8-5-6-9-10(7-8)12-13-11-9/h5-7H,2-4H2,1H3,(H,11,12,13)
Standard InChI Key ZCFMGIGLXOKMJC-UHFFFAOYSA-N
SMILES CCCCC1=CC2=NNN=C2C=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a benzotriazole core (a benzene ring fused to a 1,2,3-triazole ring) with an n-butyl group (-CH2_2CH2_2CH2_2CH3_3) attached at the fifth position of the benzene ring. This substitution enhances hydrophobicity compared to unsubstituted benzotriazoles, influencing its solubility and interaction with hydrophobic environments .

Physicochemical Properties

Key properties include:

PropertyValue
Melting Point75°C (ligroine)
Boiling Point202°C at 11 Torr
Density1.136 ± 0.06 g/cm³
pKa8.58 ± 0.40
Storage ConditionsSealed in dry, room temperature

The relatively high melting point and moderate boiling point suggest stability under standard conditions, while the pKa indicates weak basicity, typical of benzotriazole derivatives .

Synthetic Methodologies

Copper-Catalyzed Cycloaddition

A prominent route involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction. For example, bromo(phosphoryl)ethyne (5) reacts with azides under CuI catalysis in MeOH/H2_2O to yield 4-bromo-1,2,3-triazole derivatives, which can be further functionalized . This method emphasizes regioselectivity, with steric effects dictating product distribution (e.g., 5-bromo-1,2,3-triazole formation when the 4-position is blocked) .

Industrial-Scale Production

Industrial synthesis often employs continuous flow processes for efficiency. One approach reacts o-phenylenediamine with butyl isocyanate, followed by cyclization using sodium nitrite under acidic conditions (0–50°C, 4–12 hours). Catalysts such as acetic acid enhance yield, while optimized protocols prioritize cost and environmental impact.

Functional Applications

Corrosion Inhibition

The compound’s ability to adsorb onto metal surfaces via nitrogen lone pairs makes it effective in preventing corrosion in acidic and alkaline environments. Its butyl group enhances film-forming capacity on ferrous alloys, outperforming methyl-substituted analogs in long-term stability .

Polymer Stabilization

As a UV absorber, it mitigates photodegradation in polymers like polypropylene and polyethylene. The triazole moiety quenches free radicals, while the butyl group improves compatibility with nonpolar matrices, extending material lifespan by 20–30% under accelerated weathering tests.

Reactivity and Derivative Synthesis

Electrophilic Substitution

The electron-rich triazole ring undergoes electrophilic substitution at the 4- and 7-positions. Halogenation with Br2_2/FeCl3_3 yields 4-bromo-5-butyl-1H-benzotriazole, a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Oxidation and Reduction

  • Oxidation: Treatment with H2_2O2_2/HOAc produces benzoquinone derivatives, useful in redox-active materials.

  • Reduction: NaBH4_4 in MeOH reduces the triazole to a dihydro derivative, altering electronic properties for optoelectronic applications.

Biological Activity

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